



Technical Guide: Spectroscopic Data of 4'-Bromomethyl-2-cyanobiphenyl

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Compound of Interest

Compound Name: 4'-Bromomethyl-2-cyanobiphenyl

Cat. No.: B120350

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This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **4'-Bromomethyl-2-cyanobiphenyl** (CAS No. 114772-54-2). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering key data for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the molecular structure of organic compounds. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for **4'-Bromomethyl-2-cyanobiphenyl**.

¹H NMR Data

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4.79	Singlet (s)	2H	-CH₂Br
7.55 - 7.68	Multiplet (m)	6H	Aromatic Protons
7.77	Triplet (t)	1H	Aromatic Proton
7.93	Doublet (d)	1H	Aromatic Proton
Predicted data acquired in DMSO-d6 at 400 MHz.[1]			

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for the different types of carbon atoms are listed below, based on typical values for these functional groups.

Expected Chemical Shift (δ, ppm)	Carbon Type	
30 - 40	CH₂Br	
115 - 125	-C≡N (Nitrile)	
110 - 115	Quaternary Carbon adjacent to CN	
125 - 145	Aromatic Carbons (C-H and Quaternary)	
145 - 150	Quaternary Carbon linking the two rings	

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The data presented below was obtained using the Attenuated Total Reflectance (ATR) technique.[2]



Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3100 - 3000	Medium-Weak	Aromatic C-H Stretch
< 3000	Medium-Weak	Aliphatic C-H Stretch (-CH ₂ -)
2230 - 2220	Strong, Sharp	C≡N (Nitrile) Stretch
1600 - 1450	Medium-Strong	C=C Aromatic Ring Stretch
690 - 515	Strong	C-Br Stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

Protocol for NMR Data Acquisition

- Sample Preparation: Accurately weigh 10-20 mg of 4'-Bromomethyl-2-cyanobiphenyl for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean vial.[3][4]
- Filtration and Transfer: To ensure a homogeneous magnetic field, filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.[5] Carefully transfer the filtered solution into a 5 mm NMR tube.[3]
- Reference Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[6]
- Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]



- Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.[3]
- Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[3]
- Acquisition: Set the appropriate spectral parameters (e.g., pulse angle, acquisition time, number of scans) and begin the experiment.

Protocol for ATR-IR Data Acquisition

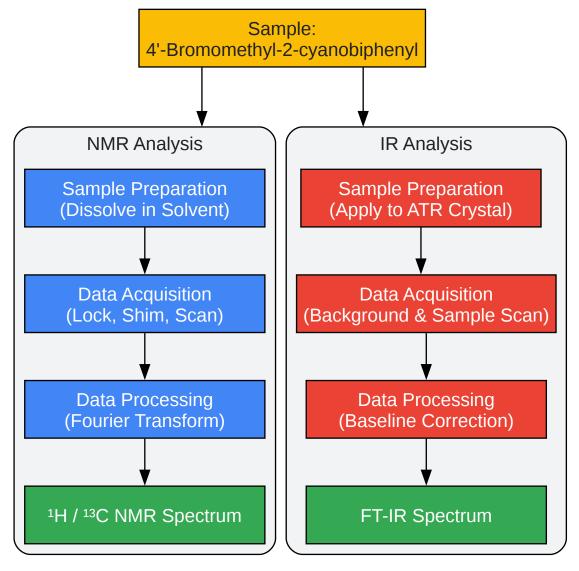
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for analyzing solid samples directly.

- Instrument Preparation: Use an FT-IR spectrometer equipped with an ATR accessory, such as a Bruker Tensor 27 FT-IR.[2]
- Background Spectrum: Before analyzing the sample, run a background scan with the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂ and H₂O).
- Sample Application: Place a small amount of the solid **4'-Bromomethyl-2-cyanobiphenyl** powder directly onto the surface of the ATR crystal.[7]
- Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[7]
- Data Collection: Initiate the scan to collect the infrared spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.
- Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4'-Bromomethyl-2-cyanobiphenyl**.





Spectroscopic Analysis Workflow

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Experimental workflow for spectroscopic analysis.

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